3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-9(1-2-10-7-9)8-11-3-5-13-6-4-11/h10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQNRPPUOSTLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Morpholin 4 Yl Methyl Pyrrolidin 3 Ol and Its Analogs
Retrosynthetic Analysis of the 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. youtube.comyoutube.com For this compound, the analysis identifies key bonds for disconnection.
The primary disconnection point is the C-N bond between the pyrrolidine (B122466) ring and the exocyclic methylene (B1212753) group. This bond can be formed via nucleophilic substitution or reductive amination. This disconnection leads to two key synthons: a 3-hydroxypyrrolidine derivative bearing an electrophilic methyl group (such as a 3-(halomethyl)pyrrolidin-3-ol) and morpholine (B109124) acting as a nucleophile.
Alternatively, a Mannich reaction-based disconnection can be envisioned. This approach breaks the C-C bond between the pyrrolidine C3 position and the methyl group, as well as the N-C bond of the morpholine. This leads to a 3-oxopyrrolidine (or its enol equivalent), formaldehyde (B43269), and morpholine as the starting components.
A further disconnection of the pyrrolidine ring itself can be considered, often leading back to acyclic amino acid precursors or other linear molecules that can be cyclized. For instance, derivatives of 4-hydroxyproline (B1632879) are common starting materials for complex pyrrolidines. nih.govmdpi.com
Classical Organic Synthesis Approaches to Pyrrolidine and Morpholine Linkages
Traditional methods in organic synthesis provide a robust foundation for constructing the linkages between the pyrrolidine and morpholine rings.
Reductive Amination Protocols for (Morpholin-4-yl)methyl and Pyrrolidinyl Moieties
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. nih.govmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com
In the context of synthesizing this compound, one could envision a reaction between a suitable pyrrolidine precursor and morpholine. For example, the reductive amination of a protected 3-oxo-pyrrolidine with morpholine, followed by reduction of the ketone, presents a viable pathway. A patent for the synthesis of 1-methylpyrrolidin-3-ol describes a related process where (3R)-pyrrolidin-3-ol is reacted with formaldehyde and hydrogen over a platinum catalyst. google.com
The table below summarizes examples of reductive amination used to synthesize various amines, illustrating the versatility of this method.
| Starting Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product | Yield | Reference |
| Benzylamine | Formaldehyde | NaBH₃CN | N-Methylbenzylamine | - | masterorganicchemistry.com |
| Primary/Secondary Amine | Formaldehyde | Formic Acid | N-Methylated Amine | - | youtube.com |
| Diketones | Anilines | Iridium Catalyst | N-Aryl-substituted pyrrolidines | Good to Excellent | nih.gov |
| Pyridinium Salts | (Hetero)aryl amine | HCOOH | N-(Hetero)aryl piperidines | Good | acs.org |
Mannich Reaction Derivatization Strategies Incorporating Pyrrolidine and Morpholine Fragments
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is particularly useful for the aminomethylation of carbon acids. nih.gov For the target molecule, a protected pyrrolidin-3-one could serve as the active hydrogen compound, which would react with formaldehyde and morpholine to install the (morpholin-4-yl)methyl group at the C4 position (alpha to the carbonyl). Subsequent reduction of the ketone at C3 would yield the desired 3-ol structure.
The synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one has been reported using a Mannich condensation of 3-methyl-2,6-diphenylpiperidin-4-one, formaldehyde, and morpholine. researchgate.net This demonstrates the feasibility of using morpholine as the amine component in Mannich reactions to attach the (morpholin-4-yl)methyl moiety to a heterocyclic core. researchgate.netuobaghdad.edu.iq
Research has shown the successful synthesis of various heterocyclic compounds using the Mannich reaction, highlighting its broad applicability. rsc.orgresearchgate.netdaneshyari.com
| Active H Compound | Amine | Aldehyde | Product Type | Reference |
| 3-Methyl-2,6-diphenylpiperidin-4-one | Morpholine | Formaldehyde | 1-(Morpholin-4-ylmethyl)piperidin-4-one | - |
| 8-Hydroxyquinoline | Various Amines | Formaldehyde | Aminomethylated 8-Hydroxyquinolines | - |
| 2-Ethoxypyrrolidines | - | Methyl(alkyl/aryl)ketones | 2-(Acylmethylene)pyrrolidine derivatives | - |
Multi-Step Synthesis Pathways for Complex Heterocyclic Systems Analogous to this compound
The synthesis of complex molecules like this compound often requires multi-step sequences. youtube.comyoutube.com Many synthetic routes for pyrrolidine-containing drugs start from readily available chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com
A plausible multi-step synthesis could begin with a protected 4-hydroxyproline derivative. nih.gov Oxidation of the hydroxyl group to a ketone would provide a key intermediate. This intermediate could then undergo a Mannich reaction with formaldehyde and morpholine to introduce the desired side chain at the position alpha to the carbonyl. The final steps would involve the reduction of the ketone to the tertiary alcohol and deprotection of the nitrogen to yield the final product. Asymmetric 1,3-dipolar cycloadditions are also a powerful method for creating substituted pyrrolidines with high diastereomeric ratios, which can serve as chiral building blocks for more complex targets. researchgate.net
Advanced Synthetic Methodologies
Modern synthetic techniques can offer significant advantages over classical methods, including reduced reaction times, increased yields, and improved sustainability profiles.
Microwave-Assisted Synthesis Techniques for Pyrrolidine and Morpholine Containing Compounds
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical reactions. pensoft.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reaction profiles. pensoft.netmdpi.comeurekaselect.com
This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing pyrrolidine and morpholine rings. mdpi.comnih.gov For instance, the synthesis of acetamide (B32628) derivatives incorporating pyrrolidinyl and morpholinyl moieties was achieved with reduced reaction times (from 2–3 hours to a few minutes) and moderate to good yields under microwave irradiation. mdpi.com Similarly, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives was significantly faster with microwave heating compared to conventional methods. nih.gov Given these successes, it is highly probable that key steps in the synthesis of this compound, such as the Mannich reaction or reductive amination, could be optimized using microwave-assisted techniques. eurekaselect.com
The table below shows a comparison of reaction times for conventional versus microwave-assisted synthesis for related compounds.
| Reaction Type | Conventional Time | Microwave Time | Product Type | Reference |
| C-N Bond Formation | 2–3 hours | A few minutes | Acetamide derivatives | mdpi.com |
| 1,3-Dipolar Cycloaddition | 8 hours | 4 hours | Pyrrolidine-fused chlorin | nih.gov |
| Paal-Knorr Condensation | - | 10 minutes | Pyrrole (B145914) derivatives | pensoft.net |
Stereoselective Synthesis of Pyrrolidine and Morpholine Derivatives
The construction of the pyrrolidine and morpholine rings with specific stereochemistry is a critical aspect of synthesizing complex molecules. Various methods have been developed to achieve high levels of stereocontrol.
The synthesis of substituted pyrrolidines is a significant area of research in organic chemistry, as the pyrrolidine motif is a core structure in many biologically active compounds and pharmaceuticals. researchgate.net Stereoselective methods for preparing pyrrolidine derivatives can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine ring, often derived from natural sources like proline or 4-hydroxyproline, and the cyclization of acyclic precursors. mdpi.com
One powerful method for constructing densely substituted pyrrolidines is through [3+2] cycloaddition reactions. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), can produce proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. ua.esacs.org The stereochemical outcome is directed by the chiral sulfinyl group, which can later be removed to yield the desired pyrrolidine derivative. ua.es
Another approach involves the palladium-catalyzed hydroarylation of pyrrolines, which yields 3-aryl pyrrolidines. researchgate.net While N-acyl pyrrolines typically undergo arylation to form alkene products, N-alkyl pyrrolines favor hydroarylation, leading to the formation of saturated pyrrolidine rings. researchgate.net This method offers a direct route to functionalized pyrrolidines from readily available starting materials. researchgate.net
Morpholine derivatives, the other key structural component, can also be synthesized stereoselectively. A notable method involves a palladium-catalyzed hydroamination reaction. This approach has been successfully applied to the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines starting from carbamate-protected aziridines. The aziridine (B145994) is selectively opened by an unsaturated alcohol nucleophile in the presence of a Lewis acid catalyst. The subsequent intramolecular hydroamination, catalyzed by palladium, proceeds with excellent diastereoselectivity to form the morpholine ring.
For the specific case of 3-substituted pyrrolidin-3-ols, a key intermediate for the target molecule, synthetic methods often start from homoallylamines. researchgate.net A stereoselective synthesis can be achieved through the epoxidation of the homoallylamine followed by regioselective opening of the epoxide to form the 2-substituted 3-pyrrolidinol. researchgate.net
Borrowing Hydrogen Methodology for Saturated Aza-Heterocycle Formation
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology has emerged as a powerful and atom-economical strategy for the formation of C-N bonds, making it highly suitable for the synthesis of saturated aza-heterocycles like pyrrolidines and morpholines. nih.gov This process avoids the use of pre-activated substrates like alkyl halides and generates water as the primary byproduct. nih.gov
The general mechanism of the borrowing hydrogen methodology involves a three-step catalytic cycle:
Dehydrogenation: A transition-metal catalyst, typically based on iridium or ruthenium, oxidizes a stable alcohol to a reactive aldehyde or ketone intermediate by "borrowing" hydrogen. nih.gov
Condensation: The in situ-generated carbonyl compound condenses with an amine to form an imine or enamine.
Hydrogenation: The metal-hydride complex, which stored the "borrowed" hydrogen, then reduces the imine or enamine to form the final alkylated amine, regenerating the active catalyst. nih.gov
This methodology is particularly effective for the N-alkylation of amines with alcohols. organic-chemistry.org For the synthesis of this compound, the borrowing hydrogen strategy could be envisioned for the formation of the morpholine ring by reacting a suitable 3-(aminomethyl)pyrrolidin-3-ol (B12326091) precursor with a diol like diethylene glycol.
Recent research has demonstrated the utility of iridium(III) catalysts for the synthesis of functionalized 3-pyrrolidinols. nih.govresearchgate.net In a notable example, 1,2,4-butanetriol (B146131) reacts with various primary amines in the presence of an iridium catalyst to yield 3-pyrrolidinols. researchgate.net This reaction proceeds through a double borrowing hydrogen process, first forming an intermolecular C-N bond and then an intramolecular cyclization to construct the pyrrolidine ring. researchgate.net
The choice of catalyst and reaction conditions is crucial for the success of the borrowing hydrogen methodology. Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos, have been shown to be effective for the N-alkylation of a wide range of amines and sulfonamides. organic-chemistry.org These catalysts can convert primary amines to secondary amines, and secondary amines to tertiary amines, making them suitable for constructing the morpholine ring. organic-chemistry.org Supported ruthenium hydroxide (B78521) catalysts, for instance, Ru(OH)ₓ/TiO₂, have also been employed for the N-alkylation of amines with both primary and secondary alcohols under anaerobic conditions. nih.gov
The scope of the borrowing hydrogen methodology is broad, enabling the synthesis of various symmetrically and unsymmetrically substituted amines. nih.gov The reaction conditions, including the solvent and the presence of additives, can significantly influence the reaction's efficiency and selectivity. For example, in the iridium-catalyzed synthesis of 3-pyrrolidinols, amyl alcohol was found to be a suitable solvent. researchgate.net
Interactive Data Table: Iridium-Catalyzed Synthesis of 3-Pyrrolidinols from 1,2,4-Butanetriol and Primary Amines researchgate.net
| Entry | Primary Amine | Catalyst | Additive | Solvent | Yield (%) |
| 1 | Benzylamine | [Cp*IrCl₂]₂ | K₂CO₃ | Amyl Alcohol | 15 |
| 2 | Benzylamine | Ir-1 | K₂CO₃ | Amyl Alcohol | 55 |
| 3 | Benzylamine | Ir-2 | K₂CO₃ | Amyl Alcohol | 66 |
| 4 | Benzylamine | Ir-3 | K₂CO₃ | Amyl Alcohol | 80 |
| 5 | 4-Methoxybenzylamine | Ir-3 | K₂CO₃ | Amyl Alcohol | 91 |
| 6 | 4-Chlorobenzylamine | Ir-3 | K₂CO₃ | Amyl Alcohol | 63 |
This table illustrates the optimization of the catalytic system for the synthesis of N-substituted 3-pyrrolidinols, which are key precursors for more complex molecules like this compound. The data highlights the superior performance of the Ir-3 catalyst in these transformations. researchgate.net
Computational Chemistry and Molecular Modeling of 3 Morpholin 4 Yl Methyl Pyrrolidin 3 Ol
Conformational Analysis and Stereochemical Considerations for 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
The structural complexity of this compound arises from its multiple rotatable bonds and stereocenters, leading to a landscape of different conformations and stereoisomers. The pyrrolidine (B122466) ring, which can adopt various puckered conformations (envelope and twisted forms), and the morpholine (B109124) ring, which typically exists in a chair conformation, contribute to this complexity. The linker between these two rings also possesses conformational flexibility.
The presence of a chiral center at the C3 position of the pyrrolidinol ring, where the hydroxyl and the morpholinomethyl groups are attached, means the compound can exist as (R) and (S) enantiomers. Each of these enantiomers will have a unique three-dimensional arrangement of atoms, which is a critical determinant of their biological activity. The synthesis of stereopure compounds is a significant focus in medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. mdpi.com
Quantum Mechanical Studies of this compound
Quantum mechanical calculations offer a deeper understanding of the molecule's electronic properties and inherent stability.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is characterized by the presence of several heteroatoms (oxygen and nitrogen), which introduce polarity and sites for potential interactions. The nitrogen and oxygen atoms of the morpholine ring, the nitrogen of the pyrrolidine ring, and the hydroxyl group all possess lone pairs of electrons, making them potential hydrogen bond acceptors. The hydroxyl group and the secondary amine in the pyrrolidine ring can also act as hydrogen bond donors.
Computational methods can be employed to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations help in identifying the most electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity and the types of non-covalent interactions it can form.
Intramolecular Hydrogen Bonding and Conformational Stability
A key feature that can significantly influence the conformation and properties of this compound is the potential for intramolecular hydrogen bonding. unito.it An intramolecular hydrogen bond (IMHB) could form between the hydroxyl group on the pyrrolidinol ring and the nitrogen atom of the morpholine ring, or potentially the nitrogen of the pyrrolidine ring, depending on the stereochemistry and conformation.
The formation of an IMHB can have profound effects:
Conformational Rigidity: It can lock the molecule into a more rigid, "closed" conformation.
Physicochemical Properties: The presence of an IMHB can mask polar groups, potentially increasing the molecule's lipophilicity and membrane permeability. unito.it
Binding Affinity: A pre-organized conformation due to an IMHB might fit better into a protein's binding site, enhancing affinity. Conversely, if the biologically active conformation is an "open" one, the energy penalty required to break the IMHB could reduce potency. unito.it
The stability of different conformers, with and without intramolecular hydrogen bonds, can be assessed using quantum mechanical calculations. The relative energies of these conformers provide insight into their population at equilibrium.
Molecular Docking and Protein-Ligand Interaction Studies for this compound and its Analogs
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This method is instrumental in virtual screening and in understanding the molecular basis of a ligand's activity.
Virtual Screening for Potential Biological Targets
The scaffold of this compound, containing both a pyrrolidine and a morpholine ring, is present in many biologically active compounds. Virtual screening of large compound libraries containing this scaffold can be performed against various protein targets to identify potential hits. mdpi.commdpi.com This in silico approach allows for the rapid and cost-effective identification of promising candidates for further experimental testing. mdpi.com The physicochemical properties of such molecules, including hydrogen bond donor and acceptor counts, are crucial parameters in these screening campaigns. nih.gov
Prediction of Binding Modes and Key Interactions with Kinase Domains (e.g., CDK2, LRRK2, SYK, EGFR mutants)
Protein kinases are a major class of drug targets, and many kinase inhibitors incorporate morpholine and pyrrolidine moieties. For instance, analogs containing a morpholine group have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov
Molecular docking studies can be used to predict how this compound might bind to the ATP-binding site of various kinases like Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (SYK), and Epidermal Growth Factor Receptor (EGFR) mutants. These studies can reveal key interactions:
Hydrogen Bonds: The hydroxyl group and the nitrogen atoms of the pyrrolidine and morpholine rings could form critical hydrogen bonds with backbone atoms or amino acid side chains in the hinge region of the kinase domain.
Hydrophobic Interactions: The aliphatic portions of the pyrrolidine and morpholine rings can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.
The predicted binding mode and the calculated binding affinity can help to rationalize the potential activity of the compound and guide the design of more potent and selective analogs. The table below illustrates the kind of data that would be generated from such docking studies.
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| CDK2 | -8.5 | Leu83, Glu81 | Hydrogen Bond, Hydrophobic |
| LRRK2 | -9.2 | Asp2017, Met1946 | Hydrogen Bond, Hydrophobic |
| SYK | -7.9 | Ala451, Lys402 | Hydrogen Bond, Ionic Interaction |
| EGFR (T790M) | -8.1 | Met790, Leu718 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is hypothetical and serves as an illustration of the output from molecular docking studies. Actual values would require specific computational experiments.
Molecular Dynamics Simulations and Binding Free Energy Calculations
No molecular dynamics (MD) simulations or binding free energy calculations for this compound have been published. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a ligand like this compound, MD simulations would typically be used to investigate its conformational changes and its interaction with a target protein. These simulations are also a prerequisite for many methods of calculating binding free energy, which provides a quantitative measure of the binding affinity between a ligand and its target. The absence of such studies prevents any detailed reporting on these aspects.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies for this compound Derivatives
While a wide array of in silico tools and methodologies exist for predicting the ADMET properties of chemical compounds, specific studies applying these to this compound or its derivatives are not found in the scientific literature. Such predictive models use the chemical structure of a molecule to forecast its pharmacokinetic and toxicological profile. This is a crucial step in early-stage drug discovery to identify candidates with favorable properties and to flag potential liabilities. Without published research, no data table or detailed findings on the predicted ADMET profile of this compound can be presented.
In Vitro Biological Target Identification and Activity Assessment of 3 Morpholin 4 Yl Methyl Pyrrolidin 3 Ol and Its Derivatives
Kinase Inhibition Profiling
The pyrrolidine (B122466) scaffold is a common feature in many kinase inhibitors, where it contributes to drug efficacy, bioavailability, and target specificity. tandfonline.com The structural versatility of the pyrrolidine moiety allows for diverse substitutions, enabling the development of derivatives with enhanced potency and selectivity. tandfonline.com
Cell-Free Enzymatic Assays
The inhibitory activity of pyrrolidine and morpholine-containing compounds has been evaluated against a panel of kinases implicated in cancer and other diseases. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
PI3Kδ, LRRK2, and SYK: Functionalized pyrrolidine derivatives have been shown to inhibit specific oncogenic pathways, such as the PI3K/AKT/mTOR signaling cascade. tandfonline.com Similarly, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) have been proposed for the treatment of Parkinson's disease. google.comgoogleapis.com The pyrrolidine scaffold is also a key component in the design of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases and cancers. acs.orgnih.govgoogle.com For instance, a series of pyrazolylpyrimidine-based Syk inhibitors demonstrated potent enzymatic inhibition. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. researchgate.net Several novel pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of CDK2 and EGFR. researchgate.net Additionally, some spirooxindole derivatives incorporating a pyrrolidine ring have shown significant inhibitory activity against CDK2. researchgate.net
EGFR Mutants: The emergence of drug-resistant mutations in the Epidermal Growth Factor Receptor (EGFR) is a significant challenge in cancer treatment. nih.gov Research has focused on developing pyrrolidine-containing compounds that can effectively inhibit both wild-type and mutant forms of EGFR. researchgate.netnih.govnih.gov For example, a series of furopyridine derivatives showed potent inhibitory activity against wild-type EGFR and the L858R/T790M double mutant. nih.gov
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. nih.govnih.gov The morpholine (B109124) ring has been incorporated into inhibitors of Aurora kinases to improve properties like solubility and reduce off-target effects. acs.org Optimization of imidazo[4,5-b]pyridine-based compounds led to the identification of potent dual inhibitors of FLT3 and Aurora kinases. acs.org
Table 1: Examples of Kinase Inhibition by Pyrrolidine and Morpholine Derivatives
| Kinase Target | Compound Class | Key Findings |
|---|---|---|
| Syk | Pyrido[3,4-b]pyrazine derivatives | Identification of sovleplenib (B10827857) as a potent and selective Syk inhibitor. acs.org |
| CDK2/EGFR | Pyrrolidine-carboxamides | Dual inhibitory effect on EGFR and CDK2. researchgate.net |
| EGFR mutants | Furopyridine derivatives | Potent inhibition of wild-type and L858R/T790M mutant EGFR. nih.gov |
| Aurora Kinases | Imidazo[4,5-b]pyridines with morpholine | Replacement of a piperazine (B1678402) with a morpholine ring was beneficial in reducing hERG affinity. acs.org |
| LRRK2 | Hetero-bifunctional compounds | Modulators of targeted ubiquitination and degradation of LRRK2. google.com |
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays provide a more physiologically relevant context to assess a compound's activity. These assays can confirm that the compound engages its intended target within the cell and modulates downstream signaling pathways.
Pyrrolidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net For example, the pyrrolidine derivative SS13 was found to induce autophagic cell death in colorectal cancer cells through oxidative stress. researchgate.net This was evidenced by the decreased phosphorylation of Rb and the activation of stress kinases like JNK. researchgate.net In studies on Aurora kinase inhibitors, cell-based assays measured the inhibition of histone H3 phosphorylation, a direct downstream target of Aurora B, and assessed the induction of endoreduplication and apoptosis. nih.gov
Receptor Binding and Functional Studies
The interaction of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol and its analogs with various G protein-coupled receptors (GPCRs) and other receptors is a key area of investigation.
Radioligand Binding Assays with Relevant Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Opioid and Tachykinin Receptors: While direct binding data for this compound on opioid receptors is not specified, morpholine-containing compounds have been investigated as tachykinin receptor antagonists. google.com
Histamine (B1213489) H3 Receptor: The histamine H3 receptor is a target for cognitive disorders and other CNS conditions. nih.govresearchgate.net Pyrrolidine derivatives have been developed as potent H3 receptor antagonists. nih.govgoogle.com For instance, certain biphenyl-ethyl-pyrrolidine derivatives have been explored as H3 receptor modulators. researchgate.net The introduction of a hydroxyl group in some pyrrolidine derivatives was found to be relevant for binding to the human H3 receptor. uni-regensburg.de
Estrogen Receptor: The estrogen receptor (ERα) is a key target in breast cancer therapy. Molecular docking studies have been performed on morpholine-appended 1,2,3-triazole analogues, showing potential binding to the ERα ligand-binding domain. researchgate.net
CXCR4: The chemokine receptor CXCR4 is involved in cancer metastasis and inflammation. nih.govbohrium.com A series of (S)-pyrrolidines were reported as CXCR4 antagonists, with one compound showing an IC50 of 79 nM in a competitive binding assay. nih.govnih.gov
Table 2: Receptor Binding Affinity of Pyrrolidine and Morpholine Derivatives
| Receptor Target | Compound Class | Binding Affinity (IC50/Ki) |
|---|---|---|
| CXCR4 | (S)-Pyrrolidines | IC50 = 79 nM nih.govnih.gov |
| Histamine H3 Receptor | Piperidine derivative | Ki = 8.8 nM researchgate.net |
| Estrogen Receptor α | Morpholine appended 1,2,3-triazoles | Docking studies suggest binding. researchgate.net |
Functional Assays for Receptor Agonism or Antagonism
Functional assays determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
For histamine H3 receptor ligands, functional assays such as cAMP accumulation assays have been used to classify compounds as antagonists. researchgate.net For CXCR4 antagonists, the ability to inhibit CXCL12-induced cytosolic calcium flux is a key functional measure. One pyrrolidine-containing derivative was identified as a potent CXCR4 antagonist with an IC50 of 0.25 nM in this assay. nih.gov
Investigation of Antimicrobial Activity of Pyrrolidine and Morpholine Containing Analogs
The pyrrolidine and morpholine moieties are present in various compounds with antimicrobial properties. nih.gov For example, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been synthesized and shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov Another study reported the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives and their evaluation against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 16 μg/mL against S. aureus and B. subtilis. nih.gov Morpholine compounds, such as fenpropimorph, are known to have antifungal activity by inhibiting sterol biosynthesis. ugent.be
Minimum Inhibitory Concentration (MIC) Determinations against Specific Bacterial Strains
Derivatives of pyrrolidine have been shown to possess significant antibacterial properties. For instance, a series of quinoline (B57606) carboxylic acids substituted with a pyrrolidinyl group have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Specifically, the compound 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid has shown high efficacy. nih.gov
The morpholine moiety is also a key component in many antibacterial agents. The presence of a morpholine ring can enhance the intracellular concentration of a drug, potentially overcoming bacterial resistance mechanisms. researchgate.net
Interactive Table: Antibacterial Activity of a Related Pyrrolidinyl-Substituted Quinolone The table below shows the Minimum Inhibitory Concentration (MIC) values for 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid against various bacterial strains. nih.gov
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 |
| Escherichia coli | 0.2 |
| Pseudomonas aeruginosa | 0.78 |
| Acinetobacter spp. | 0.39 |
| Streptococcus pyogenes | 0.05 |
Mechanistic Studies at the Bacterial Level (e.g., DNA gyrase inhibition)
A primary mechanism by which pyrrolidine-containing compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes. One such target is DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair. nih.gov The pyrrolamides, a class of antibacterial agents that feature a pyrrole (B145914) core, have been identified as inhibitors of the ATP-binding site of DNA gyrase. nih.gov This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov It is plausible that this compound or its derivatives could exhibit a similar mechanism of action.
Cellular Pathway Modulation Studies (e.g., Cell Cycle Progression, Apoptosis Induction)
In addition to antibacterial activity, the structural motifs found in this compound are present in compounds known to modulate cellular pathways in eukaryotic cells, which is relevant for potential anticancer applications.
Derivatives known as meriolins, which contain a core structure related to pyrrolidine, are potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov By inhibiting CDKs, these compounds can halt cell cycle progression and induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, meriolin 16 has been shown to be a highly active derivative in leukemia and lymphoma cells. nih.gov
Furthermore, other complex heterocyclic compounds incorporating a morpholine ring have been investigated for their ability to induce apoptosis in cancer cell lines. For instance, a synthetic derivative of jorunnamycin A, which contains a tetrahydroisoquinoline scaffold, demonstrated potent apoptosis-inducing effects in non-small-cell lung cancer cells through the MAPK signaling pathway. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design of Analogs with Systematic Structural Modifications of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
The rational design of analogs of this compound involves a systematic approach to modify its distinct structural components: the pyrrolidine (B122466) ring, the morpholine (B109124) ring, and the methylene (B1212753) linker that connects them. The goal is to probe the chemical space around this scaffold to identify key structural features that govern its biological activity.
The pyrrolidine and morpholine rings are fundamental components of the this compound scaffold, and their substitution patterns are critical determinants of biological activity.
Pyrrolidine Ring: The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds. The hydroxyl group at the 3-position of the pyrrolidine ring is a key feature. Studies on related 3-hydroxypyrrolidine derivatives have shown that the presence and stereochemistry of this hydroxyl group can be critical for interactions with biological targets. nih.gov For instance, in a series of pyrrolidine-based iminosugar derivatives, the presence of a hydroxyl group was found to be important for inhibitory activity against α-glucosidase. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring offers a point for modification, though in the parent compound it is substituted with the morpholinomethyl group.
Morpholine Ring: The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and to act as a key binding element. nih.gov In a study of morpholine-substituted tetrahydroquinoline derivatives, the incorporation of the morpholine moiety was found to significantly enhance selectivity and potency. nih.gov Modifications to the morpholine ring, such as the introduction of substituents, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. For example, in a series of 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives, the replacement of a methyl group on a pyridine (B92270) ring with a morpholine group was investigated, indicating the importance of this part of the molecule for activity. researchgate.net
The following table summarizes the potential impact of substituents on the pyrrolidine and morpholine rings based on studies of related compounds.
| Ring | Position of Substitution | Type of Substituent | Potential Impact on Activity |
| Pyrrolidine | 3-position (OH group) | Esterification, Etherification | Altered polarity and hydrogen bonding capacity |
| Pyrrolidine | Nitrogen (N1) | Alkyl, Aryl groups | Modified basicity and steric bulk |
| Morpholine | Carbon atoms | Alkyl, Halogen groups | Enhanced lipophilicity and binding interactions |
| Morpholine | Nitrogen atom | Not applicable in this scaffold | --- |
The methylene linker (-CH2-) provides a crucial connection between the pyrrolidine and morpholine rings, and its length and rigidity are important parameters in SAR studies. Altering this linker can change the relative orientation of the two heterocyclic rings, which can have a profound impact on how the molecule fits into a binding site.
In the design of dual-target ligands for dopamine (B1211576) D3 and μ-opioid receptors, the rigidity of the linker was highlighted as an important factor. nih.gov The use of a pyrrolidine-based linker in that study suggests that constrained linkers can be beneficial for achieving optimal activity. nih.gov For this compound, modifications could include:
Increasing linker length: Introducing additional methylene groups (e.g., ethylene, propylene) would increase the distance and flexibility between the two rings.
Introducing rigidity: Incorporating features like a double bond or a small ring within the linker could restrict conformational freedom.
Introducing heteroatoms: Replacing the methylene carbon with other atoms, such as oxygen or nitrogen, could alter the linker's electronic properties and hydrogen bonding potential.
The 3-position of the pyrrolidine ring in this compound is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-3-[(morpholin-4-yl)methyl]pyrrolidin-3-ol. It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. mdpi.comresearchgate.net Different enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.
For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for the observed biological effect. mdpi.com Similarly, for analogs of this compound, it is highly probable that one enantiomer will exhibit significantly greater potency or a different biological profile compared to the other. This is because the specific three-dimensional arrangement of the hydroxyl group and the morpholinomethyl substituent will dictate how the molecule interacts with its biological target. researchgate.netgoogle.com Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the SAR exploration of this compound. google.com
Correlation of Structural Features with Observed Biological Activities and Selectivity
The biological activity and selectivity of analogs of this compound are directly correlated with their structural features. By systematically modifying the scaffold and observing the resulting changes in activity, a comprehensive SAR profile can be established.
For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives, the presence of the morpholine group was a key feature for their activity as PI3K inhibitors. nih.gov The selectivity of these inhibitors was further tuned by substitutions on other parts of the molecule. Similarly, for this compound analogs, the combination of the 3-hydroxypyrrolidine core and the morpholine moiety is likely to be critical for its primary biological activity.
The following table outlines the expected correlations based on findings from related compound series:
| Structural Feature | Observed Effect on Biological Activity |
| 3-Hydroxyl group on pyrrolidine | Essential for target interaction through hydrogen bonding. nih.gov |
| Morpholine ring | Contributes to favorable physicochemical properties and can be involved in key binding interactions. nih.govnih.gov |
| Methylene linker length/rigidity | Affects the spatial orientation of the two rings, influencing binding affinity and selectivity. nih.gov |
| Stereochemistry at C3 of pyrrolidine | Significant differences in potency and efficacy between enantiomers are expected. mdpi.comresearchgate.net |
Computational SAR Modeling Approaches (e.g., QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR studies can provide valuable insights for lead optimization.
2D-QSAR: This approach correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. These models can generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such models have been successfully applied to other heterocyclic compounds to guide the design of more potent analogs.
4D-QSAR: This advanced method also incorporates conformational flexibility of the ligands, providing a more dynamic picture of the ligand-receptor interaction. nih.gov
QSAR analyses have been successfully applied to various classes of compounds containing pyrrolidine or morpholine moieties. nih.govpensoft.netresearchgate.net For example, a QSAR study on pyrrolidine analogs as DPP-IV inhibitors highlighted the importance of shape, flexibility, and electrostatic parameters in determining activity. nih.gov Similarly, a QSAR analysis of morpholine-containing derivatives identified polarization, dipole moment, and lipophilicity as key factors influencing their antioxidant activity. pensoft.netresearchgate.net These examples demonstrate the potential of QSAR modeling to guide the rational design of novel and more potent analogs of this compound.
Mechanistic and Cellular Level Investigations of 3 Morpholin 4 Yl Methyl Pyrrolidin 3 Ol Action
Elucidation of Molecular Mechanisms of Action (In Vitro)
There is no published research detailing the protein interaction profile or specific biological targets of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol.
Specific data regarding the enzyme kinetics and inhibition mechanisms of this compound are not available in the scientific literature.
Cellular Pathway Analysis (In Vitro)
There are no studies available that analyze the modulation of downstream signaling pathways by this compound.
No gene expression analyses related to the activity of this compound have been reported.
Co-crystallization and X-ray Crystallography Studies with Target Proteins
There are no published co-crystallization or X-ray crystallography studies of this compound with any target proteins.
Future Research Directions for 3 Morpholin 4 Yl Methyl Pyrrolidin 3 Ol Research
Exploration of Novel Biological Targets for Pyrrolidine-Morpholine Scaffolds
The pyrrolidine (B122466) moiety is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antidiabetic to anti-inflammatory and central nervous system effects. nih.govnih.govnih.gov The combination of a pyrrolidine ring with a morpholine (B109124) group, as seen in 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol, creates a distinct chemical entity whose full biological activity spectrum is yet to be completely elucidated.
Future research should focus on screening this hybrid scaffold against a broad panel of biological targets to uncover novel therapeutic applications. Given the prevalence of pyrrolidine derivatives in oncology and metabolic diseases, initial investigations could target kinases, proteases, and metabolic enzymes implicated in these conditions. nih.govtandfonline.com The structural rigidity and stereochemical complexity of the pyrrolidine ring can be leveraged to achieve high target specificity and affinity. researchgate.netnih.gov
Moreover, the dual nature of the pyrrolidine-morpholine scaffold suggests its potential as a multi-target agent, a promising strategy for complex diseases like cancer and diabetes that involve interconnected pathological pathways such as inflammation and oxidative stress. nih.govtandfonline.com High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying new protein interactions and signaling pathways modulated by these compounds.
Table 1: Potential Biological Target Classes for Pyrrolidine-Morpholine Scaffolds
| Target Class | Rationale | Potential Therapeutic Area |
| Kinases | Pyrrolidine derivatives have shown kinase inhibition activity. tandfonline.com | Oncology, Inflammation |
| Proteases | The rigid scaffold can fit into specific enzyme active sites. | Infectious Diseases, Oncology |
| G-Protein Coupled Receptors (GPCRs) | The 3D structure is suitable for interacting with complex receptor binding pockets. | Neurology, Metabolic Disorders |
| Ion Channels | The charged nature of the nitrogen heterocycles can influence channel function. | Neurology, Cardiology |
| Epigenetic Targets | The scaffold can be modified to interact with histone-modifying enzymes. | Oncology |
Development of Advanced Synthetic Routes for Complex Analogs with Enhanced Specificity
The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. For this compound, the development of advanced synthetic methodologies will be crucial for generating a diverse library of analogs with improved potency and selectivity. Future synthetic efforts should aim to overcome the limitations of traditional methods, which can be hazardous and environmentally taxing. nitw.ac.in
Key areas for synthetic innovation include:
Stereoselective Synthesis: The pyrrolidine ring in the parent compound contains a stereocenter, and the biological activity of different stereoisomers can vary significantly. researchgate.netnih.gov Developing synthetic routes that provide precise control over stereochemistry, such as asymmetric catalysis and biocatalysis using enzymes like transaminases, will be paramount. acs.org
Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthesis allows for the rapid generation of diverse analogs. Techniques like C-H activation and functionalization can be employed to introduce a variety of substituents onto the pyrrolidine and morpholine rings, enabling a thorough exploration of the structure-activity relationship (SAR). nih.gov
Novel Ring Construction Methods: Exploring new ways to construct the pyrrolidine ring, such as iridium-catalyzed reductive azomethine ylide generation or aza-Michael induced ring closure, can provide access to novel and highly functionalized analogs that are not accessible through conventional routes. nih.govresearchgate.net
Green Chemistry Approaches: The adoption of more sustainable synthetic practices, such as microwave-assisted organic synthesis (MAOS) and the use of environmentally benign reagents and solvents, will be important for the large-scale production of these compounds. nih.gov
By expanding the synthetic toolbox, medicinal chemists can systematically modify the structure of this compound to optimize its pharmacokinetic and pharmacodynamic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle for novel therapeutic agents based on the this compound scaffold. springernature.com
Future research should leverage AI and ML in the following ways:
Generative Models for De Novo Design: AI algorithms, particularly deep learning models like generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of pyrrolidine and morpholine-containing compounds to generate novel molecular structures with desired properties. researchgate.netethz.ch This approach can help explore a vast chemical space and identify promising new candidates for synthesis and testing.
Predictive Modeling for Property Optimization: Machine learning models can be developed to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov This allows for the in-silico screening of large numbers of analogs, prioritizing those with the highest probability of success and reducing the need for extensive and costly experimental work.
Scaffold Hopping and Bioisosteric Replacement: AI can be used to identify novel scaffolds that mimic the key pharmacophoric features of the pyrrolidine-morpholine core but possess different physicochemical properties. springernature.com This "scaffold hopping" can lead to the discovery of new chemical series with improved drug-like characteristics.
Automated Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for the most promising computer-generated compounds, further streamlining the drug discovery pipeline. nih.gov
By combining the predictive power of AI with the empirical data from biological screening and advanced synthesis, researchers can navigate the complex chemical space surrounding this compound with greater efficiency and precision, ultimately accelerating the journey from a promising scaffold to a clinically valuable therapeutic.
Q & A
Q. What are the foundational synthetic routes for 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol, and how are key intermediates optimized?
The synthesis typically involves introducing the morpholine moiety via nucleophilic substitution or reductive amination. For example, a Schiff base intermediate can be formed between pyrrolidin-3-ol derivatives and morpholine-containing aldehydes under mild acidic conditions, followed by reduction with sodium borohydride or catalytic hydrogenation . Challenges include controlling regioselectivity during morpholine attachment and minimizing side reactions like over-reduction.
Example Reaction Pathway :
| Step | Reactants | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Pyrrolidin-3-ol + Morpholine-derivatized aldehyde | Acetic acid, 60°C, 12h | Schiff base |
| 2 | Schiff base | NaBH₄, MeOH, 0°C → RT | Amine intermediate |
| 3 | Amine intermediate | HCl, EtOH (crystallization) | Final product |
Q. How is the stereochemistry of this compound resolved and validated?
Chiral resolution methods include chiral HPLC or enzymatic kinetic resolution. Absolute configuration is confirmed via X-ray crystallography (using SHELX software for refinement ) or comparative NMR analysis with known stereoisomers. For instance, NOESY experiments can identify spatial proximity between the morpholine methyl group and pyrrolidine hydrogens to assign R/S configurations .
Q. What in vitro assays are used to screen the compound’s biological activity?
Common assays include:
- Receptor binding studies : Radioligand displacement assays for neurological targets (e.g., σ receptors or monoamine transporters) .
- Enzyme inhibition : Fluorometric assays measuring IC₅₀ values against kinases or phosphodiesterases .
- Cytotoxicity screening : MTT assays in cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The morpholine group’s electron-donating nature increases the nucleophilicity of the adjacent nitrogen, favoring SN2 reactions with alkyl halides. However, steric hindrance from the pyrrolidine ring can reduce accessibility. Computational studies (e.g., DFT calculations) predict transition-state geometries, guiding the choice of solvents (e.g., DMF for polar aprotic conditions) and bulky leaving groups (e.g., tosylates) to improve yields .
Q. What strategies address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates.
- Catalyst choice : Palladium vs. nickel catalysts in hydrogenation affect byproduct formation .
- Temperature control : Exothermic reactions during morpholine addition may require cryogenic conditions to prevent decomposition . Systematic DoE (Design of Experiments) approaches optimize these variables .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Molecular dynamics simulations assess blood-brain barrier penetration (logP ~1.5 predicted) and metabolic stability. QSAR models trained on morpholine-containing analogs highlight susceptibility to CYP3A4 oxidation, guiding structural modifications (e.g., fluorination) to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
